3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride 3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089257-02-1
VCID: VC6220233
InChI: InChI=1S/C11H14FNO2.ClH/c1-7-4-10(12)3-2-8(7)5-9(6-13)11(14)15;/h2-4,9H,5-6,13H2,1H3,(H,14,15);1H
SMILES: CC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl
Molecular Formula: C11H15ClFNO2
Molecular Weight: 247.69

3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride

CAS No.: 2089257-02-1

Cat. No.: VC6220233

Molecular Formula: C11H15ClFNO2

Molecular Weight: 247.69

* For research use only. Not for human or veterinary use.

3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride - 2089257-02-1

Specification

CAS No. 2089257-02-1
Molecular Formula C11H15ClFNO2
Molecular Weight 247.69
IUPAC Name 2-(aminomethyl)-3-(4-fluoro-2-methylphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H14FNO2.ClH/c1-7-4-10(12)3-2-8(7)5-9(6-13)11(14)15;/h2-4,9H,5-6,13H2,1H3,(H,14,15);1H
Standard InChI Key ZWNGCOIFOHAJDC-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride is defined by its molecular formula C11H15ClFNO2C_{11}H_{15}ClFNO_2 and a molecular weight of 247.69 g/mol . The compound includes both amine and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. The presence of a fluorine atom on the aromatic ring enhances its chemical stability and potential pharmacological activity .

The IUPAC name for the compound is 2-(aminomethyl)-3-(4-fluoro-2-methylphenyl)propanoic acid; hydrochloride . Its structural formula can be represented using SMILES notation as CC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl . This representation highlights the aromatic ring substituted with a fluorine atom and a methyl group, along with the amino acid backbone.

Structural Representation

The compound's structure can be depicted in both two-dimensional (2D) and three-dimensional (3D) formats to illustrate its spatial arrangement. The 3D conformer reveals the stereochemical orientation of the amino group relative to the aromatic ring, which is crucial for understanding its biochemical interactions .

PropertyValue
Molecular FormulaC11H15ClFNO2C_{11}H_{15}ClFNO_2
Molecular Weight247.69 g/mol
CAS Number2089257-02-1
SMILESCC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl
InChIInChI=1S/C11H14FNO2.ClH/c1-7-4...
InChI KeyZWNGCOIFOHAJDC-UHFFFAOYSA-N

Synthesis Pathways

General Synthetic Approach

The synthesis of 3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride typically involves multi-step organic reactions designed to introduce the amine group and carboxylic acid functionalities while preserving the integrity of the aromatic ring substitutions. A common approach begins with precursor compounds such as substituted benzyl derivatives, followed by amination and carboxylation reactions under controlled conditions.

A representative synthetic pathway may include:

  • Halogenation: Fluorination of the aromatic ring to introduce stability.

  • Methylation: Addition of a methyl group to enhance lipophilicity.

  • Amination: Introduction of an amino group via reductive amination.

  • Carboxylation: Formation of the carboxylic acid group through oxidation or hydrolysis.

Reaction Conditions

The synthesis requires precise control over temperature, pH, and solvent systems to ensure high yield and purity . For example:

  • Temperature: Typically maintained between 50–80°C during amination steps.

  • Solvents: Polar solvents like ethanol or acetonitrile are often used.

  • Catalysts: Acid catalysts such as hydrochloric acid facilitate salt formation.

Applications in Medicinal Chemistry

Therapeutic Areas

This compound has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems . Additionally, it serves as a precursor for synthesizing more complex molecules with anti-inflammatory or anticancer properties .

Analytical Techniques

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structural integrity of the compound:

  • NMR: Provides insights into the chemical environment of hydrogen atoms.

  • IR: Identifies functional groups based on characteristic absorption bands.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is used for purity analysis:

  • Retention times help identify impurities.

  • Quantitative methods determine concentration levels.

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